5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)-
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Overview
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by a fused ring system that includes a thiadiazole ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- can be achieved through a multi-step process involving cyclization reactions. One common method involves the intramolecular cyclization of N-(N′-benzoylhydrazinecarbothioyl)-benzamides obtained from tetrafluorobenzoyl isothiocyanate and benzohydrazides . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
Uniqueness
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- is unique due to its specific fused ring system and the presence of the ethoxyphenyl group
Properties
CAS No. |
116805-51-7 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-14-10-6-4-8-12(14)15-19-20-16(21)11-7-3-5-9-13(11)18-17(20)23-15/h4,6,8,10H,2-3,5,7,9H2,1H3 |
InChI Key |
MQCUAQGNOCVEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(CCCC4)N=C3S2 |
Origin of Product |
United States |
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